molecular formula C21H17N3O4S2 B2991835 2-hydroxy-N'-(2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)acetyl)benzohydrazide CAS No. 682765-61-3

2-hydroxy-N'-(2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)acetyl)benzohydrazide

Cat. No.: B2991835
CAS No.: 682765-61-3
M. Wt: 439.5
InChI Key: YNZICOVAKUSEEF-NPDFUIFFSA-N
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Description

2-hydroxy-N’-(2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)acetyl)benzohydrazide is a complex organic compound known for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a benzohydrazide moiety, a thioxothiazolidinone ring, and a phenylallylidene group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-(2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)acetyl)benzohydrazide typically involves multiple steps:

    Formation of the Thioxothiazolidinone Ring: This step often starts with the reaction of a thioamide with a haloketone under basic conditions to form the thioxothiazolidinone core.

    Introduction of the Phenylallylidene Group: The thioxothiazolidinone intermediate is then reacted with cinnamaldehyde in the presence of a base to introduce the phenylallylidene group via a Knoevenagel condensation.

    Acylation of Benzohydrazide: The final step involves the acylation of 2-hydroxybenzohydrazide with the previously synthesized intermediate. This reaction is typically carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production would require optimization for scale-up. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener synthesis routes to minimize environmental impact. The use of microwave-assisted synthesis could also be explored to reduce reaction times and improve product yields .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylallylidene group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the thioxothiazolidinone ring or the benzohydrazide moiety, potentially yielding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-hydroxy-N’-(2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)acetyl)benzohydrazide has several notable applications:

    Medicinal Chemistry: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Organic Synthesis: Its reactivity makes it a useful intermediate in the synthesis of more complex molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The biological activity of 2-hydroxy-N’-(2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)acetyl)benzohydrazide is primarily attributed to its ability to interact with key molecular targets. These include enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), as well as proteins involved in cell proliferation and apoptosis. The compound’s mechanism of action often involves the inhibition of these enzymes, leading to reduced inflammation or induced cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N’-(2-pyridylmethylene)benzohydrazide
  • 2-hydroxy-N’-(2-thienylmethylene)benzohydrazide
  • 4-hydroxy-N’-(2-thienylmethylene)benzohydrazide

Uniqueness

Compared to these similar compounds, 2-hydroxy-N’-(2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)acetyl)benzohydrazide stands out due to its thioxothiazolidinone ring and phenylallylidene group, which confer unique chemical reactivity and biological activity. These structural features enhance its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .

Properties

IUPAC Name

2-hydroxy-N'-[2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S2/c25-16-11-5-4-10-15(16)19(27)23-22-18(26)13-24-20(28)17(30-21(24)29)12-6-9-14-7-2-1-3-8-14/h1-12,25H,13H2,(H,22,26)(H,23,27)/b9-6+,17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZICOVAKUSEEF-NPDFUIFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CC(=O)NNC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CC(=O)NNC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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